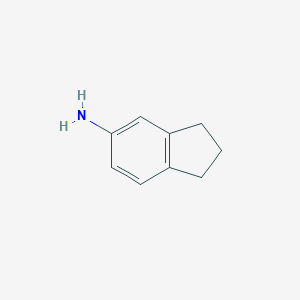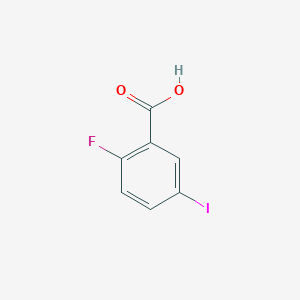
2-Fluoro-5-iodobenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related halogenated benzoic acids often involves multi-step reactions starting from simpler benzoic acid derivatives. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid, a close analogue, demonstrates a typical approach involving the protection of carboxyl groups, diazotization, iodosubstitution, and deprotection steps. This process is characterized by its efficiency, low production costs, and scalability, making it suitable for commercial-scale production (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).
Molecular Structure Analysis
The molecular structure of 2-fluoro-5-iodobenzoic acid and its derivatives is key to understanding their chemical behavior. For example, lanthanide complexes constructed from 2-fluorobenzoic acid exhibit interesting supramolecular structures and spectroscopic properties, highlighting the influence of fluorine in complex formation and stability (Dan-Dan Du, N. Ren, & Jianjun Zhang, 2021).
Chemical Reactions and Properties
2-Fluoro-5-iodobenzoic acid's reactivity is profoundly affected by its halogen substituents. The presence of fluorine and iodine allows for various chemical transformations, such as nucleophilic fluorination techniques to synthesize fluorobenzoic acids, showcasing the compound's versatility in organic synthesis (V. Zhdankin et al., 2022).
Aplicaciones Científicas De Investigación
Generation of Electron Transfer Dissociation (ETD) Reagents via Electrospray Ionization (ESI) Followed by Collision-Induced Dissociation (CID)
- Application Summary : 2-Fluoro-5-iodobenzoic acid is used as a precursor molecule to generate ETD reagents via ESI followed by CID . ETD is a technique used in tandem mass spectrometry for the fragmentation of peptide ions.
- Results or Outcomes : The use of 2-Fluoro-5-iodobenzoic acid as a precursor molecule in this process helps in the generation of ETD reagents, which are crucial for peptide fragmentation in mass spectrometry .
Synthesis of 3, 6-Disubstituted 2-Pyridinecarboxamide (GK Activators)
- Application Summary : 2-Fluoro-5-iodobenzoic acid is used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide, which are known as GK activators .
- Results or Outcomes : The synthesis of 3, 6-disubstituted 2-pyridinecarboxamide (GK activators) is significant in medicinal chemistry. These compounds are known as GK activators and have potential therapeutic applications .
Preparation of 1-N-Ethyl 6-Iodoquinolonic Acid and 1-N-Cyclopropyl 6-Iodoquinolonic Acid
- Application Summary : 2-Fluoro-5-iodobenzoic acid may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid .
- Results or Outcomes : The preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid is significant in organic chemistry. These compounds can be used for further chemical transformations .
Synthesis of Fluorinated Building Blocks
- Application Summary : 2-Fluoro-5-iodobenzoic acid is used in the synthesis of fluorinated building blocks .
- Results or Outcomes : The synthesis of fluorinated building blocks is significant in organic chemistry. These compounds can be used for further chemical transformations .
Preparation of Oxidizing Reagents
- Application Summary : 2-Iodobenzoic acid, a compound similar to 2-Fluoro-5-iodobenzoic acid, is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .
- Results or Outcomes : The preparation of oxidizing reagents is significant in organic chemistry. These compounds can be used for various oxidation reactions .
Safety And Hazards
Propiedades
IUPAC Name |
2-fluoro-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNJHBNTHVHALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381195 | |
| Record name | 2-Fluoro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodobenzoic acid | |
CAS RN |
124700-41-0 | |
| Record name | 2-Fluoro-5-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124700-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

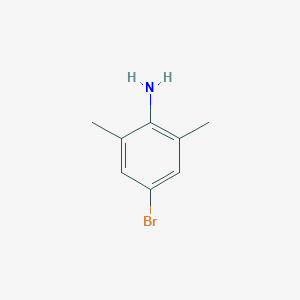
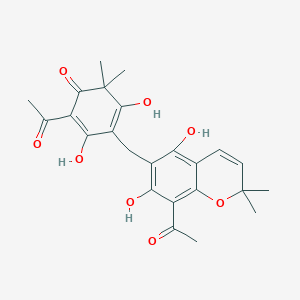
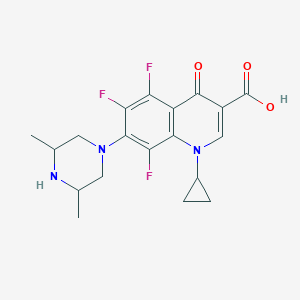
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)
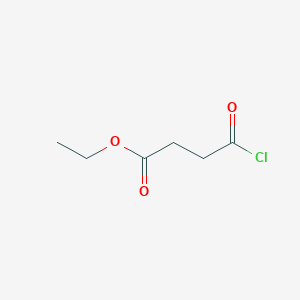
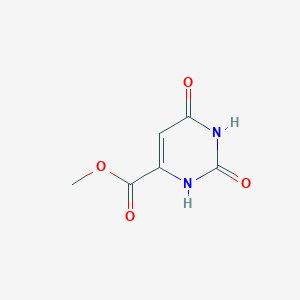
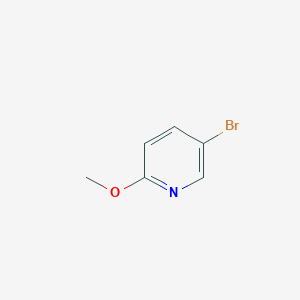
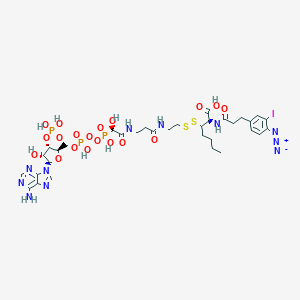
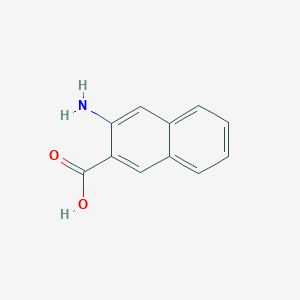
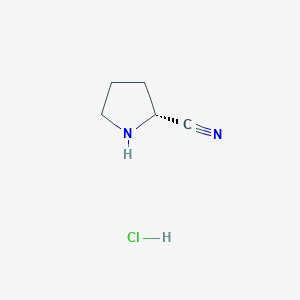

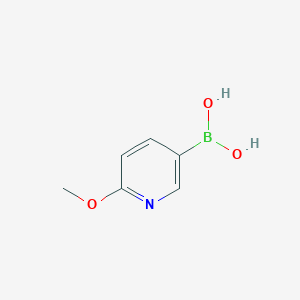
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
